molecular formula C18H17N3 B4447174 N-benzyl-N-methyl-6-phenyl-3-pyridazinamine

N-benzyl-N-methyl-6-phenyl-3-pyridazinamine

Cat. No. B4447174
M. Wt: 275.3 g/mol
InChI Key: JXGGUOOMBCJQMV-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-6-phenyl-3-pyridazinamine, also known as BMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMPP is a pyridazinamine derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-6-phenyl-3-pyridazinamine is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells, regulation of blood glucose levels, and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-6-phenyl-3-pyridazinamine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It has also been found to regulate blood glucose levels by increasing insulin secretion and reducing insulin resistance. In addition, N-benzyl-N-methyl-6-phenyl-3-pyridazinamine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-6-phenyl-3-pyridazinamine has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, it also has some limitations. The yield of N-benzyl-N-methyl-6-phenyl-3-pyridazinamine varies depending on the method of synthesis used, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-benzyl-N-methyl-6-phenyl-3-pyridazinamine. One potential direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies could be conducted to optimize the synthesis method of N-benzyl-N-methyl-6-phenyl-3-pyridazinamine and improve its yield.

Scientific Research Applications

N-benzyl-N-methyl-6-phenyl-3-pyridazinamine has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. N-benzyl-N-methyl-6-phenyl-3-pyridazinamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to regulate blood glucose levels and reduce inflammation in animal models.

properties

IUPAC Name

N-benzyl-N-methyl-6-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-21(14-15-8-4-2-5-9-15)18-13-12-17(19-20-18)16-10-6-3-7-11-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGGUOOMBCJQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylbenzyl(6-phenylpyridazin-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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